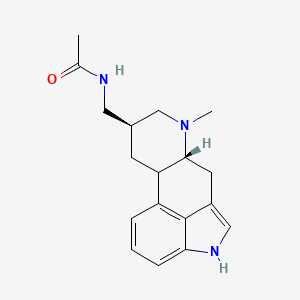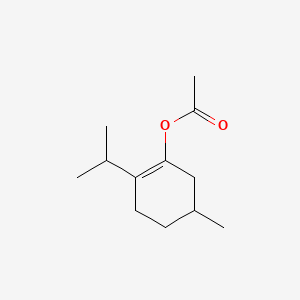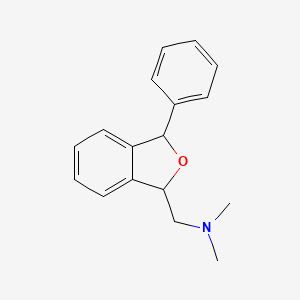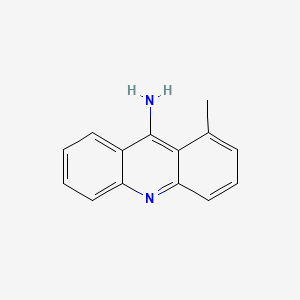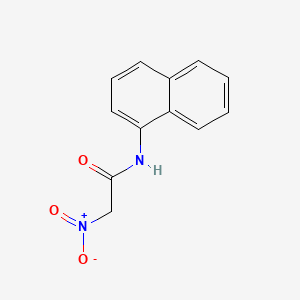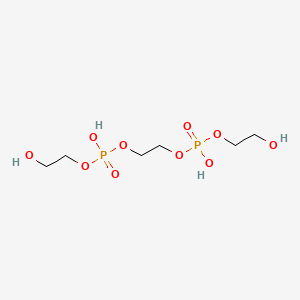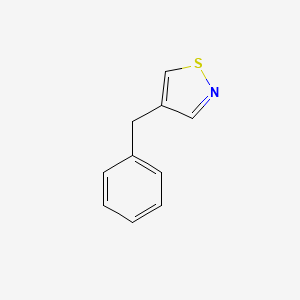
Isothiazole,4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazole,4-(phenylmethyl)-: is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing isothiazoles involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds. This reaction typically requires mild conditions and can be catalyzed by acids or bases.
Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods for synthesizing isothiazoles.
Ring Rearrangements: Another approach involves the rearrangement of existing heterocyclic compounds to form the isothiazole ring.
Industrial Production Methods: Industrial production of isothiazole,4-(phenylmethyl)- typically involves large-scale condensation reactions using readily available starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Isothiazole,4-(phenylmethyl)- can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The isothiazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced isothiazole derivatives
Substitution: Substituted isothiazole derivatives
Applications De Recherche Scientifique
Chemistry: Isothiazole,4-(phenylmethyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, isothiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating various biological pathways .
Industry: In the industrial sector, isothiazole derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and polymers .
Mécanisme D'action
The mechanism of action of isothiazole,4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the isothiazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . The phenylmethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Uniqueness: Isothiazole,4-(phenylmethyl)- is unique due to the presence of both sulfur and nitrogen atoms in a 1,2-relationship, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
36412-26-7 |
|---|---|
Formule moléculaire |
C10H9NS |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
4-benzyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2 |
Clé InChI |
YEPBKWKFFVWMDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CSN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


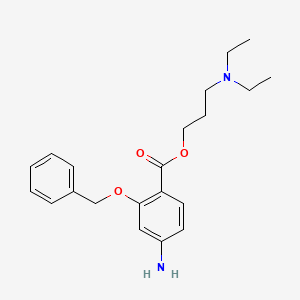
![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)
![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)

